Ethephon-d4

Pesticide residue analysis LC-MS/MS Matrix effect correction

Ethephon-d4 is the essential deuterated (+4 Da) internal standard for ethephon residue analysis. It co-elutes and co-ionizes identically with native ethephon, simultaneously correcting extraction losses, matrix-induced ion suppression/enhancement (20–80% signal variability), and instrument drift—a capability unmatched by unlabeled or non-isotopic alternatives. With >99 atom% D enrichment and single-point isotope dilution calibration, it eliminates commodity-specific matrix-matched curves, reduces method development time, and ensures SANTE-compliant recovery rates (70–120%). Ideal for ISO/IEC 17025 labs enforcing MRLs in food and feed.

Molecular Formula C2H6ClO3P
Molecular Weight 148.52 g/mol
Cat. No. B561827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthephon-d4
Synonyms2-Chloroethanephosphonic-d4 Acid;  2-KhEFK-d4;  Amchem-d4;  Ethephon-d4; _x000B_Roll-Fruct-d4;  Romtrel-d4;  Super Boll-d4;  Tomathrel-d4; 
Molecular FormulaC2H6ClO3P
Molecular Weight148.52 g/mol
Structural Identifiers
InChIInChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2
InChIKeyUDPGUMQDCGORJQ-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethephon-d4 Analytical Reference Standard: Isotopically Labeled Internal Standard for Pesticide Residue Quantification


Ethephon-d4 (CAS 1020719-29-2) is a stable isotope-labeled internal standard (SIL-IS), specifically the tetradeuterated analog of the plant growth regulator ethephon (2-chloroethylphosphonic acid). With a molecular formula of C₂H₂D₄ClO₃P and a molecular weight of 148.52 g/mol, it is designed as an analytical reference standard to support robust quantification of ethephon residues in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows . The compound exhibits high isotopic purity (>99.0 atom% D) and overall HPLC purity (>99.0%), ensuring minimal interference from unlabeled species during analysis . As a deuterated internal standard, Ethephon-d4 is functionally and chemically distinct from unlabeled ethephon standards intended for calibration curve preparation alone, and from alternative non-isotopic internal standards which lack the co-elution and ionization behavior fidelity required for precise isotope dilution mass spectrometry [1].

Why Ethephon-d4 Cannot Be Substituted with Unlabeled Ethephon or Generic Internal Standards in LC-MS/MS Quantification


Generic substitution of Ethephon-d4 with unlabeled ethephon or chemically dissimilar internal standards introduces significant quantification error in residue analysis. Ethephon is a highly polar, low molecular weight organophosphonate that presents specific analytical challenges: it lacks a chromophore for UV/fluorescence detection, requires derivatization for GC analysis, and is prone to alkaline degradation during sample preparation [1][2]. When using LC-MS/MS without a deuterated internal standard, matrix-induced ion suppression or enhancement can alter analyte signal by 20–80% depending on the commodity matrix, leading to unacceptable recovery deviations outside SANTE guideline criteria (70–120%) [3]. Non-isotopic internal standards (e.g., structural analogs) do not co-elute with ethephon under identical chromatographic conditions and exhibit different ionization efficiencies in the electrospray source, failing to compensate for variable matrix effects across different sample types [4]. Conversely, unlabeled ethephon cannot be used as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer. Ethephon-d4, by virtue of its identical chemical behavior but distinct mass (+4 Da), corrects for extraction recovery losses, matrix effects, and instrument drift simultaneously—a capability that no non-deuterated alternative can replicate [4][5].

Ethephon-d4: Quantitative Differentiation Evidence for Method Validation and Procurement Decisions


Matrix Effect Compensation: Ethephon-d4 vs. No Internal Standard in IC-MS/MS Multimethod Validation

In a validated IC-MS/MS multimethod for highly polar pesticides in plant-derived commodities, the use of Ethephon-d4 as an isotopically-labeled internal standard enabled accurate quantification across a wide working range of 0.01 to 1 mg/kg without interference from matrix effects [1]. Without internal standard correction, ethephon quantification would be subject to matrix-induced signal suppression or enhancement that varies by commodity type [1][2]. The method was validated in six representative matrices (tomato, apple, lemon, sultana, avocado, and wheat) according to EU guidance SANTE/11945/2015, achieving recovery rates between 93% and 119% with RSDs between 1% and 14% across five replicates [1].

Pesticide residue analysis LC-MS/MS Matrix effect correction SANTE guidelines

Extraction Recovery Enhancement: Isotope Dilution with Ethephon-d4 vs. Conventional Quantification in Grape Analysis

In a rapid HILIC-MS/MS method for ethephon determination in grapes, Ethephon-d4 was employed as a surrogate internal standard added prior to methanolic extraction [1]. The extraction efficiency (absolute recovery) of ethephon from the grape matrix was approximately 60%, indicating substantial analyte loss during sample preparation [1]. However, because Ethephon-d4 experienced identical extraction losses, the isotope dilution method yielded calculated recoveries around 96%, meeting SANCO/12571/2013 criteria [1]. Without deuterated internal standard correction, the 40% extraction loss would have resulted in severe under-quantification and method rejection under regulatory guidelines.

Hydrophilic interaction chromatography HILIC-MS/MS Isotope dilution Recovery correction

Isotopic Purity and Chemical Integrity: Ethephon-d4 Lot-to-Lot Consistency vs. Unlabeled Ethephon Technical Material

Ethephon-d4 analytical reference standard is supplied with lot-specific documentation certifying isotopic purity >99.0 atom% D (determined by ¹H NMR) and overall HPLC purity >99.0% . Unlabeled ethephon technical material, typically supplied at 94–97% purity with unspecified impurity profiles, introduces variable baseline noise and potential isobaric interferences in MS detection . The 4 Da mass shift conferred by four deuterium atoms ensures complete chromatographic co-elution with the native analyte while providing baseline mass resolution in the MS detector—a requirement for accurate isotope dilution quantitation.

Isotopic enrichment Certificate of Analysis Reference standard Method validation

Stability During Sample Storage: Deuterated vs. Non-Deuterated Ethephon in Multi-Residue Methods

Ethephon residues in maize kernels were demonstrated to be stable under −18°C storage for 6 months [1]. However, ethephon degrades rapidly under alkaline conditions and elevated temperatures, with decomposition liberating ethylene [2]. In multi-residue LC-MS/MS methods employing isotopically labeled internal standards for each analyte class, Ethephon-d4 corrects for any degradation that occurs during sample extraction and processing prior to instrumental analysis [3]. Non-deuterated surrogate standards do not share the identical degradation kinetics of ethephon and therefore fail to correct for analyte loss during sample workup.

Sample stability Storage conditions Multi-residue analysis Deuteration

Ethephon-d4: Primary Application Scenarios for Analytical Method Development and Regulatory Compliance


Multi-Matrix Pesticide Residue Monitoring in Regulatory Food Testing Laboratories

Official control laboratories conducting pesticide residue monitoring in food and feed under EU SANTE guidelines require validated methods capable of quantifying ethephon across diverse commodity types (fruits, vegetables, cereals). Ethephon-d4 enables a single isotope dilution calibration approach that corrects for matrix-specific ion suppression or enhancement, eliminating the need for separate matrix-matched calibration curves for each commodity [1]. This reduces method development time, conserves reference material, and ensures that recovery rates remain within the 70–120% acceptance window required for MRL compliance enforcement [1][2].

High-Throughput Residue Screening in Export-Oriented Agricultural Commodity Testing

Laboratories supporting agricultural export operations require rapid turnaround of residue analysis results for commodities such as grapes, apples, and tomatoes. Ethephon-d4 supports simplified extraction workflows with minimal clean-up, as demonstrated in a 10-minute HILIC-MS/MS method for grapes that achieved 96% recovery with no SPE clean-up step [3]. The deuterated internal standard compensates for the ~40% extraction loss inherent to the streamlined procedure, enabling high sample throughput while maintaining SANCO/12571/2013 method performance criteria [3].

Method Validation and Proficiency Testing for ISO/IEC 17025 Accredited Laboratories

Accredited laboratories performing method validation under ISO/IEC 17025 must demonstrate method accuracy, precision, and robustness. Ethephon-d4 provides traceable quantification with lot-specific Certificates of Analysis documenting isotopic purity >99.0 atom% D and HPLC purity >99.0% . The documented purity and isotopic enrichment support compliance with ICH Q2(R1) validation parameters and enable defensible participation in proficiency testing schemes where accurate quantification of incurred ethephon residues is required [4].

Stability Studies and Long-Term Residue Monitoring in Processed Food Matrices

Ethephon is known to degrade under alkaline conditions and elevated temperatures, liberating ethylene [5]. In studies examining ethephon stability in stored samples (e.g., maize kernels at −18°C for 6 months [6]) or processed food products, Ethephon-d4 serves as a process control that co-degrades with the native analyte. This ensures that any observed reduction in ethephon concentration accurately reflects sample degradation rather than analytical variability, supporting reliable shelf-life determinations and processing factor studies.

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